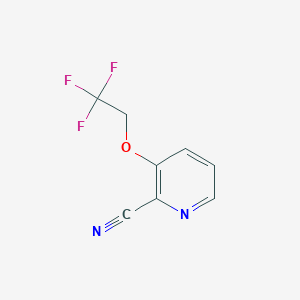

2-Cyano-3-(2,2,2-trifluoroethoxy)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2,2,2-trifluoroethoxy)pyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O/c9-8(10,11)5-14-7-2-1-3-13-6(7)4-12/h1-3H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCFLHYNGUDBFEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C#N)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Cyano 3 2,2,2 Trifluoroethoxy Pyridine

Retrosynthetic Analysis of 2-Cyano-3-(2,2,2-trifluoroethoxy)pyridine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. scitepress.orgicj-e.org For this compound, the primary disconnection breaks the ether linkage. This bond can be formed via two main strategies: a nucleophilic aromatic substitution (SNA r) or an O-alkylation reaction.

This initial disconnection suggests two key precursor types:

A pyridine (B92270) ring bearing a leaving group (like a halogen) at the 3-position and a cyano group at the 2-position.

A 2-cyano-3-hydroxypyridine (B1345529) (also known as 2-cyano-3-pyridinol) intermediate.

The other essential component identified is a synthon capable of delivering the 2,2,2-trifluoroethoxy group, which is derived from 2,2,2-trifluoroethanol (B45653).

Precursor Synthesis Pathways

The successful synthesis of the target molecule relies on the efficient preparation of its foundational precursors.

Synthesis of Key 3-Hydroxypyridine or 3-Halopyridine Intermediates

The synthesis of 2-cyano-3-hydroxypyridine and its halogenated analogs is a critical first step. 2-Cyano-3-hydroxypyridine is an important organic compound with applications in medicinal chemistry and materials science. pipzine-chem.compipzine-chem.com Various methods have been developed for the synthesis of substituted pyridines, including those bearing cyano and hydroxyl or halo functionalities. researchgate.netekb.egorientjchem.orgmdpi.comnih.gov

One common approach involves the cyclization of appropriately substituted acyclic precursors. For instance, multi-component reactions involving aldehydes, malononitrile, and other reagents can yield highly substituted pyridines. researchgate.net The synthesis of 2-amino-3-cyanopyridine (B104079) derivatives has been achieved through reactions of aryl aldehydes, substituted acetophenones, malononitrile, and ammonium (B1175870) acetate (B1210297). researchgate.netresearchgate.net

For the synthesis of 3-halopyridines, direct halogenation of pyridines can be challenging due to the electron-deficient nature of the ring, but methods exist. nih.govresearchgate.net A notable strategy involves a sequence of pyridyl ring opening to form Zincke imine intermediates, followed by halogenation and subsequent ring-closing to yield 3-halopyridines with high regioselectivity. nih.govresearchgate.net

Synthesis of 2,2,2-Trifluoroethanol and Related Trifluoroethoxy-Bearing Synthons

2,2,2-Trifluoroethanol (TFE) is a colorless, water-miscible liquid that serves as the source of the trifluoroethoxy group. wikipedia.orgchemeurope.com Industrially, it is produced by the hydrogenation or hydride reduction of trifluoroacetic acid derivatives, such as its esters or acyl chloride. wikipedia.orgchemeurope.com Another method involves the hydrogenolysis of compounds with the general formula CF₃-CHOH-OR, where R can be hydrogen or an alkyl group, in the presence of a palladium catalyst. wikipedia.orgchemeurope.com

Various patents describe processes for its preparation, including the liquid phase catalytic hydrogenation of 2,2,2-trifluoroacetaldehyde hydrates or hemiacetals and methods starting from 2-chloro-1,1,1-trifluoroethane. google.comgoogle.com TFE's strong acidic character, owing to the electronegativity of the trifluoromethyl group, makes it a good nucleophile in the reactions to form the target ether. wikipedia.orgchemeurope.com

Beyond TFE itself, other trifluoroethylating reagents can be employed. These are molecules designed to readily transfer the trifluoroethyl group. Examples include trifluoroethyl halides or trifluoroethyl sulfonates, which can be used in O-alkylation reactions.

Direct Synthetic Routes to this compound

With the necessary precursors in hand, the final assembly of this compound can proceed through two primary pathways.

Nucleophilic Aromatic Substitution (SNA r) Strategies on Halopyridines

Nucleophilic aromatic substitution (SNA r) is a powerful method for constructing substituted aromatic and heteroaromatic systems. acs.org In this approach, a 2-cyano-3-halopyridine is treated with the sodium salt of 2,2,2-trifluoroethanol (sodium 2,2,2-trifluoroethoxide). The cyano group at the 2-position is strongly electron-withdrawing, which activates the pyridine ring towards nucleophilic attack, particularly at the adjacent 3-position.

The general reactivity order for the leaving group (halogen) in SNA r reactions is typically F > Cl > Br > I. researchgate.netnih.gov However, this can be influenced by the specific reaction conditions and the nature of the nucleophile. sci-hub.se The reaction of 2-halopyridines with various nucleophiles can be promoted by microwave irradiation. sci-hub.se A patent for the synthesis of 2-cyano-3-chloro-5-trifluoromethylpyridine describes a cyanidation step on a fluoro-substituted pyridine, highlighting the utility of SNA r in related systems. google.com

Table 1: Key Parameters in SNA r Reactions for Pyridine Ether Synthesis

| Parameter | Description | Typical Conditions |

|---|---|---|

| Substrate | 2-Cyano-3-halopyridine (e.g., chloro, fluoro) | - |

| Nucleophile | Sodium 2,2,2-trifluoroethoxide | Prepared in situ from 2,2,2-trifluoroethanol and a base (e.g., NaH) |

| Solvent | Polar aprotic (e.g., DMF, DMSO) | - |

| Temperature | Elevated temperatures often required | Varies depending on substrate and solvent |

O-Alkylation Reactions Involving Pyridinols and Trifluoroethylating Reagents

The second major route is the O-alkylation of 2-cyano-3-hydroxypyridine. nih.gov In this method, the hydroxyl group of the pyridinol is deprotonated with a base to form a pyridinoxide anion, which then acts as a nucleophile. This anion reacts with a suitable trifluoroethylating agent, such as 2,2,2-trifluoroethyl iodide, bromide, or a sulfonate ester (e.g., tosylate, mesylate).

The choice of base and solvent is crucial in controlling the regioselectivity of the alkylation (N- versus O-alkylation), as pyridinols are ambident nucleophiles. researchgate.netresearchgate.net Factors such as the nature of the electrophile, the base, and the solvent can influence the product ratio. researchgate.net Generally, polar aprotic solvents and alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃) are employed to facilitate the reaction.

Table 2: Comparison of Trifluoroethylating Reagents for O-Alkylation

| Reagent Type | Example | Reactivity |

|---|---|---|

| Trifluoroethyl Halides | CF₃CH₂I, CF₃CH₂Br | Good electrophiles, readily available |

| Trifluoroethyl Sulfonates | CF₃CH₂OTs, CF₃CH₂OMs | Highly reactive, excellent leaving groups |

Multi-Component or Cascade Reaction Approaches

Multi-component reactions (MCRs) and cascade reactions are highly efficient synthetic strategies that enable the construction of complex molecules from simple starting materials in a single operation, thereby minimizing steps and waste. These approaches are well-documented for the synthesis of various substituted pyridine cores. For instance, the Hantzsch pyridine synthesis and its variations are classic examples of MCRs used to create dihydropyridine (B1217469) rings, which can be subsequently oxidized to pyridines.

However, a thorough review of scientific and patent literature indicates that multi-component or cascade reactions are not commonly reported for the direct synthesis of this compound. The synthesis of this molecule is typically achieved through a more linear, two-step approach: first, the synthesis of a functionalized 2-cyano-3-substituted pyridine precursor, and second, the introduction of the 2,2,2-trifluoroethoxy group. The structural simplicity of the target molecule often makes a convergent MCR approach less necessary compared to more complex pyridine-containing structures.

Advanced Catalytic Synthetic Approaches

The key transformation in the synthesis of this compound is the formation of the C-O ether bond. This is most practically achieved via a nucleophilic aromatic substitution (SNAr) reaction, a process that can be significantly enhanced by catalysis.

The formation of the aryl ether bond in this compound is a prime candidate for metal-catalyzed cross-coupling reactions. The Ullmann condensation, traditionally using stoichiometric copper, has evolved into more efficient catalytic versions employing palladium (Pd) or copper (Cu) catalysts.

In a typical synthesis, a precursor such as 2-cyano-3-halopyridine (e.g., 2-cyano-3-chloropyridine or 2-cyano-3-fluoropyridine) would be reacted with 2,2,2-trifluoroethanol in the presence of a strong base and a metal catalyst. The base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), deprotonates the alcohol to form the more nucleophilic 2,2,2-trifluoroethoxide anion.

Table 1: Plausible Metal-Catalyzed C-O Coupling Reaction

| Precursor | Reagent | Catalyst System | Base | Solvent | Product |

|---|---|---|---|---|---|

| 2-Cyano-3-chloropyridine | 2,2,2-Trifluoroethanol | Pd(OAc)2 with a phosphine (B1218219) ligand (e.g., BINAP) | NaH, K2CO3 | DMF, Dioxane | This compound |

The cyano group at the C-2 position is strongly electron-withdrawing, which activates the pyridine ring for nucleophilic attack, particularly at the C-3 position, making the reaction feasible even without a catalyst under harsh conditions. However, metal catalysis allows the reaction to proceed under milder conditions with higher yields and selectivity. While C-C bond formation is a major area of metal-catalyzed reactions, it is not directly relevant to the final step of synthesizing the target compound from its logical precursors.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. While organocatalysis has made significant strides in various areas of organic synthesis, its application to the specific C-O bond formation required for this compound is not well-documented.

The functionalization of the pyridine ring itself can sometimes be achieved using organocatalysts, but the direct etherification of a halopyridine with an alcohol is a domain largely dominated by metal catalysis or strong base-mediated SNAr reactions. Hypothetically, a phase-transfer catalyst (PTC), which is a type of organocatalyst, could be employed. A PTC such as a quaternary ammonium salt could facilitate the reaction between an aqueous solution of sodium 2,2,2-trifluoroethoxide and a solution of 2-cyano-3-halopyridine in an organic solvent.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound involves optimizing reaction conditions to reduce environmental impact.

The synthesis of pyridine derivatives can often be performed under solvent-free conditions, particularly in multi-component reactions heated conventionally or by microwave irradiation. However, the synthesis of this compound via nucleophilic substitution typically requires a polar aprotic solvent like DMF, DMSO, or dioxane to facilitate the dissolution of the reactants and mediate the reaction.

Efforts to make this synthesis greener could involve using alternative, more environmentally benign solvents such as ionic liquids or deep eutectic solvents. A solvent-free approach could be explored by heating a mixture of the 2-cyano-3-halopyridine, an alkali metal salt of 2,2,2-trifluoroethanol, and a phase-transfer catalyst, although the viability and efficiency of such a method would require experimental validation.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The primary reaction for synthesizing the target compound is a substitution reaction.

Reaction: C6H3N2Cl (2-cyano-3-chloropyridine) + C2H3F3ONa (Sodium 2,2,2-trifluoroethoxide) → C8H5F3N2O (Product) + NaCl (Byproduct)

The calculation for atom economy is:

Molecular Weight of Product: 202.14 g/mol

Molecular Weight of Reactants: 138.54 g/mol (C6H3N2Cl) + 122.02 g/mol (C2H3F3ONa) = 260.56 g/mol

Atom Economy (%) = (Molecular Weight of Product / Total Molecular Weight of Reactants) x 100 Atom Economy (%) = (202.14 / 260.56) x 100 ≈ 77.6%

An atom economy of 77.6% is relatively high for a substitution reaction. The only byproduct is a simple salt (NaCl), which is generally considered low-toxicity waste. To further minimize waste, catalytic methods are preferable to stoichiometric reagents. The use of catalytic amounts of palladium or copper is superior to older methods that might have used stoichiometric copper reagents. Furthermore, recycling the solvent and catalyst where possible would be a key strategy for waste minimization on an industrial scale.

Use of Sustainable Reagents and Catalysts

Sustainable Synthesis of Pyridine Precursors

The choice of precursor is critical in developing a sustainable synthetic route. Both 2-cyano-3-hydroxypyridine and 2-chloro-3-cyanopyridine (B134404) are viable intermediates, and greener methods for their synthesis have been explored.

For the synthesis of related 2-hydroxy-3-cyanopyridine scaffolds, multicomponent reactions (MCRs) represent a highly sustainable approach. These reactions often proceed under solvent-free conditions or in environmentally benign solvents, such as water or ethanol. Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool, significantly reducing reaction times and energy consumption. For instance, the synthesis of 2-amino-3-cyanopyridine derivatives has been successfully achieved through a one-pot condensation of a malononitrile, an aldehyde, a ketone, and ammonium acetate under microwave irradiation without any solvent, highlighting a method that is both efficient and environmentally friendly. semanticscholar.org

In the case of synthesizing 2-chloro-3-cyanopyridine, traditional methods often rely on hazardous chlorinating agents like phosphorus oxychloride (POCl₃), which generate significant amounts of corrosive and environmentally harmful waste. google.com A more sustainable alternative involves the use of bis(trichloromethyl)carbonate, also known as triphosgene. This solid reagent is considered safer to handle and its use can circumvent the formation of problematic byproducts such as sulfur dioxide and phosphorus-containing wastewater. google.com

Another key step in the synthesis of cyanopyridines is the cyanation of a corresponding halopyridine. Traditional methods often employ heavy metal cyanides, posing significant environmental risks. A greener alternative is the use of phase-transfer catalysis (PTC). This methodology allows for the reaction to be carried out in a biphasic aqueous-organic system, using catalysts like quaternary ammonium salts (e.g., tricaprylylmethylammonium chloride) to facilitate the transfer of the cyanide anion from the aqueous phase to the organic phase. This approach avoids the use of hazardous polar aprotic solvents and heavy metals. epo.orggoogle.com

Sustainable Introduction of the 2,2,2-Trifluoroethoxy Group

The introduction of the 2,2,2-trifluoroethoxy moiety onto the pyridine ring can be achieved via a nucleophilic substitution reaction, a classic example being the Williamson ether synthesis. To align this step with the principles of green chemistry, several strategies can be employed.

Phase-transfer catalysis is again a valuable technique. By reacting 2-chloro-3-cyanopyridine with 2,2,2-trifluoroethanol in a biphasic system with a suitable phase-transfer catalyst, the need for anhydrous, polar aprotic solvents can be minimized. This approach not only reduces solvent waste but can also lead to milder reaction conditions and easier product separation.

Furthermore, the use of microwave or ultrasound irradiation can significantly accelerate the rate of the etherification reaction. This increased efficiency can lead to lower energy consumption and potentially higher yields in shorter reaction times, contributing to a more sustainable process. The use of 2,2,2-trifluoroethanol not only as a reagent but also as a recyclable solvent has been shown to be effective in promoting multicomponent reactions for the synthesis of pyridine derivatives, suggesting its potential as a greener solvent for the etherification step as well. bohrium.comijpsr.com

The following table summarizes potential sustainable approaches for the synthesis of this compound:

| Synthetic Step | Conventional Reagent/Catalyst | Sustainable Alternative | Advantages of Sustainable Alternative |

| Precursor Synthesis (Chlorination) | Phosphorus oxychloride (POCl₃) | Bis(trichloromethyl)carbonate | Safer to handle; avoids phosphorus-containing waste. google.com |

| Precursor Synthesis (Cyanation) | Heavy metal cyanides | Phase-transfer catalysis with alkali metal cyanides in aqueous media | Avoids toxic heavy metals and hazardous solvents. epo.orggoogle.com |

| Etherification | Anhydrous polar aprotic solvents (e.g., DMF, DMSO) | Phase-transfer catalysis; Microwave/ultrasound assistance; Use of 2,2,2-trifluoroethanol as a recyclable solvent. bohrium.comijpsr.com | Reduced use of hazardous solvents; lower energy consumption; faster reaction times. |

Chemical Reactivity and Transformation Mechanisms of 2 Cyano 3 2,2,2 Trifluoroethoxy Pyridine

Reactivity of the Nitrile (Cyano) Group

The nitrile group in 2-Cyano-3-(2,2,2-trifluoroethoxy)pyridine is a versatile functional handle that participates in a variety of chemical transformations. Its reactivity is characterized by the electrophilic nature of the carbon atom, which readily undergoes attack by nucleophiles.

Nucleophilic Addition Reactions at the Nitrile

The polarized carbon-nitrogen triple bond of the nitrile group makes the carbon atom an electrophilic center, susceptible to attack by a range of nucleophiles. This initial addition leads to the formation of an intermediate imine anion, which can then be further transformed depending on the nature of the nucleophile and the reaction conditions.

One notable example is the nucleophilic addition of thiols. For instance, 2-cyanopyridine (B140075) derivatives can react with cysteine, where the thiol group adds to the nitrile carbon to form a thioimidate intermediate. This intermediate can then undergo further intramolecular cyclization. The reactivity of the nitrile group in such reactions is enhanced by the presence of electron-withdrawing groups on the pyridine (B92270) ring, which further increases the electrophilicity of the nitrile carbon. nih.gov

Organometallic reagents, such as Grignard and organolithium reagents, are also potent nucleophiles that readily add to the nitrile carbon. The addition of a Grignard reagent (R-MgX) to the nitrile group of a 2-cyanopyridine derivative results in the formation of an imine intermediate after an aqueous workup. This imine can then be hydrolyzed to a ketone, providing a valuable method for the synthesis of pyridyl ketones. masterorganicchemistry.com

| Nucleophile | Reagent Example | Intermediate | Final Product |

| Thiol | Cysteine | Thioimidate | Thiazoline derivative |

| Organometallic | Grignard Reagent (e.g., CH₃MgBr) | Imine salt | Ketone (after hydrolysis) |

Hydrolysis, Amidation, and Imine Formation Pathways

The nitrile group of this compound can be hydrolyzed under both acidic and basic conditions to yield either an amide or a carboxylic acid. The reaction proceeds through the initial nucleophilic addition of water to the nitrile carbon.

Under acidic conditions, the nitrile nitrogen is first protonated, which enhances the electrophilicity of the carbon atom, facilitating the attack of water. This leads to the formation of an imidic acid intermediate, which then tautomerizes to the corresponding amide. Further hydrolysis of the amide under more stringent conditions yields the carboxylic acid and an ammonium (B1175870) salt. google.com

In basic hydrolysis, a hydroxide (B78521) ion directly attacks the nitrile carbon, forming a negatively charged intermediate that is subsequently protonated by water to give the imidic acid, which then rearranges to the amide. Prolonged reaction times or harsher conditions will lead to the hydrolysis of the amide to a carboxylate salt. google.comresearchgate.net The rate of hydrolysis of cyanopyridines can be influenced by the position of the cyano group on the pyridine ring. researchgate.net

Amidation can also be achieved directly from the nitrile. For example, the reaction of a cyanopyridine with ammonia, often in the presence of a catalyst, can lead to the formation of the corresponding amidine. google.com The synthesis of amides can also be accomplished through oxidative amidation of aldehydes, which can be formed from the reduction of nitriles. organic-chemistry.org

Imine formation occurs as an intermediate step in reactions such as the addition of Grignard reagents. The initially formed magnesium iminate salt is stable until hydrolyzed. The resulting imine can be isolated or, more commonly, directly converted to a ketone through aqueous workup. masterorganicchemistry.com

Reduction Reactions and Subsequent Derivatizations

The nitrile group is readily reduced to a primary amine, providing a key synthetic route to aminomethylpyridines. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon. The initial addition forms an imine anion, which then undergoes a second hydride addition to yield a dianion. Subsequent quenching with water protonates the dianion to furnish the primary amine. drew.edu

Catalytic hydrogenation, using catalysts such as Raney nickel or platinum oxide, is another widely used method for the reduction of nitriles to primary amines. These reactions are typically carried out under a hydrogen atmosphere. Electrochemical reduction methods have also been developed for the conversion of cyanopyridines to their corresponding aminomethyl derivatives. google.com

The resulting aminomethylpyridines are versatile intermediates that can undergo a variety of subsequent derivatizations. For example, the primary amine can be acylated to form amides, alkylated to form secondary or tertiary amines, or used in the synthesis of more complex heterocyclic systems. The derivatization of the amine after reduction provides a powerful tool for introducing molecular diversity. drew.edu

| Reducing Agent | Reaction Conditions | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Ether or THF, followed by aqueous workup | Primary Amine (Aminomethylpyridine) |

| Catalytic Hydrogenation (H₂/Catalyst) | Hydrogen atmosphere, various catalysts (e.g., Raney Ni, PtO₂) | Primary Amine (Aminomethylpyridine) |

| Electrochemical Reduction | Electrolysis in an acidic medium | Primary Amine (Aminomethylpyridine) |

Cycloaddition Reactions Involving the Cyano Moiety

The carbon-nitrogen triple bond of the nitrile group can participate as a dipolarophile in 1,3-dipolar cycloaddition reactions. This reaction involves the combination of a 1,3-dipole with the nitrile to form a five-membered heterocyclic ring. For example, the reaction of a nitrile with an azide (B81097) can lead to the formation of a tetrazole ring, while reaction with a nitrile oxide can yield an oxadiazole. These reactions provide a direct route to highly functionalized heterocyclic systems. wikipedia.org

Furthermore, electron-deficient nitriles can participate in Diels-Alder reactions, acting as the dienophile. In these [4+2] cycloaddition reactions, the nitrile reacts with a conjugated diene to form a six-membered heterocyclic ring. The reactivity of the nitrile as a dienophile is enhanced by the presence of electron-withdrawing groups, such as the pyridine ring itself. These cycloaddition reactions can be catalyzed by Lewis acids to increase their rate and selectivity. youtube.comnih.govresearchgate.net The use of organophotocatalysts has also been shown to promote [2+2] cycloaddition reactions of electron-deficient styrenes, a reaction type that could potentially be extended to electron-deficient cyanopyridines. nih.govresearchgate.net

Reactivity of the Trifluoroethoxy Moiety

The trifluoroethoxy group is generally considered to be a relatively stable ether linkage. However, under certain conditions, it can undergo cleavage or exchange reactions.

Cleavage and Exchange Reactions of the Ether Linkage

The cleavage of aryl ethers typically requires harsh conditions, such as treatment with strong acids like HBr or HI. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the adjacent carbon atom. In the case of this compound, the ether oxygen is less basic due to the electron-withdrawing nature of the pyridine ring and the trifluoromethyl group, making protonation more difficult.

Nucleophilic aromatic substitution (SNAr) can also lead to the cleavage of the trifluoroethoxy group. For an SNAr reaction to occur, the pyridine ring must be sufficiently activated by electron-withdrawing groups, and a potent nucleophile is required. The cyano group at the 2-position does contribute to the activation of the ring towards nucleophilic attack. Nucleophilic aromatic substitution on pyridines generally occurs at the 2- and 4-positions. stackexchange.comquimicaorganica.orgechemi.com The trifluoroethoxy group at the 3-position is less prone to direct nucleophilic displacement unless there are strong activating groups present. However, the development of modern catalytic systems has expanded the scope of nucleophilic aromatic substitution reactions on pyridines, potentially enabling the displacement of the trifluoroethoxy group under milder conditions. nih.gov

Stability and Reactivity under Diverse Reaction Conditions (Acidic, Basic, Redox)

The stability of this compound is contingent on the reaction medium.

Acidic Conditions: In acidic media, the pyridine nitrogen is susceptible to protonation, forming a pyridinium (B92312) salt. This protonation further deactivates the ring towards electrophilic attack due to the increased electron-withdrawing nature of the positively charged nitrogen. The molecule is generally stable under moderately acidic conditions, although strong aqueous acids at elevated temperatures could potentially lead to hydrolysis of the cyano group to a carboxylic acid or an amide.

Basic Conditions: Under basic conditions, the molecule is relatively stable. However, strong bases could potentially catalyze the hydrolysis of the cyano group. The trifluoroethoxy group is generally stable to hydrolysis under basic conditions.

Redox Conditions: The pyridine ring is generally resistant to oxidation. However, strong oxidizing agents can lead to the formation of the corresponding N-oxide. Conversely, the cyano group and the pyridine ring can be susceptible to reduction under specific catalytic conditions. The reduction potential of cyanopyridines is influenced by the position of the cyano group and other substituents. For instance, the reduction potentials of the three isomers of cyanopyridine are -2.2 V or lower versus ferrocene+/0 (Fc+/0). researchgate.netresearchgate.net

Reactivity of the Pyridine Ring System

The electronic properties of the substituents significantly influence the reactivity of the pyridine ring. The potent electron-withdrawing cyano group at the 2-position and the nitrogen heteroatom deactivate the ring towards electrophilic attack while activating it for nucleophilic substitution, particularly at the positions ortho and para to the nitrogen.

Electrophilic Aromatic Substitution (EAS) Tendencies and Regioselectivity

Electrophilic aromatic substitution on the pyridine ring is generally disfavored due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. This deactivation is further intensified by the presence of the strongly electron-withdrawing 2-cyano group. However, the 3-(2,2,2-trifluoroethoxy) group, while inductively withdrawing due to the fluorine atoms, can donate electron density to the ring through resonance via the oxygen atom's lone pairs.

This interplay of electronic effects directs any potential, albeit challenging, electrophilic attack to the C-5 position. The C-4 and C-6 positions are strongly deactivated by the adjacent nitrogen and the ortho-cyano group, respectively. The C-3 position is already substituted. Therefore, the C-5 position remains the most electron-rich and sterically accessible site for an incoming electrophile. It is important to note that forcing conditions, such as high temperatures and strong acid catalysts, would likely be required for any electrophilic substitution to occur.

Predicted Regioselectivity for EAS:

| Position | Predicted Reactivity | Rationale |

| C-4 | Highly Deactivated | Inductive effect of nitrogen and resonance deactivation. |

| C-5 | Most Favorable | Least deactivated position, influenced by the resonance donation from the 3-alkoxy group. |

| C-6 | Highly Deactivated | Strong inductive effect of the adjacent nitrogen and the cyano group. |

Nucleophilic Aromatic Substitution (NAS) on the Pyridine Nucleus

The pyridine ring, particularly when substituted with electron-withdrawing groups, is susceptible to nucleophilic aromatic substitution. In this compound, the electron-deficient nature of the ring is enhanced by the 2-cyano group, making it a good candidate for NAS reactions. Nucleophilic attack is favored at the C-2 and C-4 positions of the pyridine ring because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom. stackexchange.comechemi.com

Given the substitution pattern, the most likely site for nucleophilic attack is the C-2 position, potentially leading to the displacement of the cyano group, which can act as a leaving group. The presence of the trifluoroethoxy group at the C-3 position may sterically hinder attack at C-2 to some extent, but the electronic activation provided by the nitrogen and the cyano group makes this position the primary target for nucleophiles. Attack at the C-4 and C-6 positions is also electronically favored, and if a suitable leaving group were present at these positions, substitution could occur.

Oxidation and Reduction Pathways of the Pyridine Ring

Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in the presence of an acid catalyst. google.comgoogle.com The formation of the N-oxide can alter the reactivity of the pyridine ring, often facilitating subsequent substitution reactions.

Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring under catalytic hydrogenation conditions. This typically requires a catalyst such as platinum oxide (PtO2) or rhodium on carbon (Rh/C) and is often carried out under pressure in an acidic medium like glacial acetic acid. researchgate.net The cyano group can also be reduced under these or other specific conditions. For instance, electrocatalytic hydrogenation has been used for the reduction of cyanopyridines. nih.gov

Derivatization and Functionalization Strategies

Introduction of Additional Functional Groups via Pyridine Ring Modification

Further functionalization of the this compound ring can be achieved through various strategies, leveraging the inherent reactivity of the substituted pyridine system.

One approach involves nucleophilic aromatic substitution . As discussed, the C-2 cyano group can potentially be displaced by strong nucleophiles. This would allow for the introduction of a variety of functional groups at this position.

Another strategy is to first perform an oxidation to the N-oxide . The resulting N-oxide is more susceptible to both electrophilic and nucleophilic attack. For instance, nucleophilic attack on the N-oxide can occur at the C-2 and C-6 positions.

Finally, lithiation followed by quenching with an electrophile could be a viable method for introducing substituents. However, the regioselectivity of such a reaction would need to be carefully controlled due to the presence of multiple directing groups.

Selective Transformations of the Cyano and Trifluoroethoxy Groups

The functional groups of this compound offer distinct sites for selective chemical transformations. The cyano group is a versatile functional handle for conversion into other nitrogen-containing moieties or carboxylic acid derivatives, while the trifluoroethoxy group is generally stable, requiring specific and often harsh conditions for cleavage.

Transformations of the Cyano Group:

The cyano group in 2-cyanopyridines is susceptible to a variety of transformations, including hydrolysis, reduction, and cycloaddition reactions. The electrophilicity of the nitrile carbon is enhanced by the adjacent electron-withdrawing pyridine ring.

Hydrolysis: The cyano group can be hydrolyzed to either a carboxamide (picolinamide derivative) or a carboxylic acid (picolinic acid derivative). This transformation can be achieved under acidic or basic conditions. researchgate.netgoogle.com The reaction proceeds via an initial hydration of the nitrile to form an amide, which can then undergo further hydrolysis to the carboxylic acid. researchgate.net For instance, the hydrolysis of 2-cyanopyridine to 2-picolinamide can be achieved with sodium hydroxide at temperatures between 100-130°C. google.com Complete hydrolysis to the carboxylic acid often requires more stringent conditions.

Reduction: The nitrile functionality can be reduced to a primary amine (aminomethylpyridine derivative). This is a common transformation for nitriles, typically accomplished using reducing agents such as lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂/Raney Ni), or borane (B79455) complexes. google.com Electrochemical reduction methods have also been developed for cyanopyridines. google.com

Cycloaddition Reactions: The carbon-nitrogen triple bond of the cyano group can participate as a 2π component in cycloaddition reactions, such as [3+2] cycloadditions with dipoles like azides or nitrile oxides, to form five-membered heterocyclic rings (tetrazoles or oxadiazoles, respectively). scielo.bracs.org These reactions provide a powerful method for constructing more complex heterocyclic systems.

Transformations of the Trifluoroethoxy Group:

The C-O bond of an aryl ether is generally strong and resistant to cleavage. The presence of the electron-withdrawing trifluoromethyl group further stabilizes the ether linkage, making the trifluoroethoxy group a robust substituent. Cleavage typically requires strong acids (like HBr or HI) or potent bases. wikipedia.orglibretexts.org

Acid-Catalyzed Cleavage: Cleavage with strong acids like HBr or HI proceeds by protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. libretexts.org Due to the stability of the sp²-hybridized carbon of the pyridine ring, the cleavage would occur at the ethyl-oxygen bond, yielding 3-hydroxy-2-cyanopyridine and 1-halo-2,2,2-trifluoroethane. This reaction is generally slow and requires high temperatures.

Base-Mediated Cleavage: While less common for aryl ethers, cleavage can sometimes be achieved with very strong bases, such as organolithium reagents. wikipedia.org Recent methods have been developed for trifluoroethyl ethers that involve base-mediated elimination of HF to form a difluorovinyl ether, which can then be cleaved oxidatively. nih.gov

The following table summarizes potential selective transformations for this compound based on known reactivity of analogous compounds.

| Functional Group | Transformation | Typical Reagents and Conditions | Expected Product |

|---|---|---|---|

| Cyano | Partial Hydrolysis | H₂O₂, NaOH, or H₂SO₄, controlled temperature | 3-(2,2,2-trifluoroethoxy)picolinamide |

| Cyano | Full Hydrolysis | aq. HCl or NaOH, reflux | 3-(2,2,2-trifluoroethoxy)picolinic acid |

| Cyano | Reduction | LiAlH₄ in THF; or H₂, Raney Ni | (3-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanamine |

| Cyano | [3+2] Cycloaddition | NaN₃, NH₄Cl (for tetrazole); or R-CNO (for oxadiazole) | 2-(5H-tetrazol-5-yl)-3-(2,2,2-trifluoroethoxy)pyridine |

| Trifluoroethoxy | Ether Cleavage | Conc. HBr or HI, reflux | 2-Cyano-3-hydroxypyridine (B1345529) |

Mechanistic Investigations of Key Transformations

Elucidating the precise mechanisms of the transformations of this compound is crucial for optimizing reaction conditions and controlling product selectivity. This involves a combination of kinetic studies, the identification of transient species, and isotopic labeling experiments.

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide quantitative data on how reaction rates are affected by factors such as reactant concentration, temperature, and catalysts. This information is fundamental to deriving a rate law and proposing a plausible reaction mechanism.

For the hydrolysis of the cyano group, studies on analogous compounds like 2-cyanopyridine have shown the reaction to follow first-order kinetics. researchgate.net The hydrolysis is a consecutive reaction, first to the amide and then to the carboxylic acid. The rate of these reactions can be monitored over time by techniques such as HPLC or NMR spectroscopy.

A kinetic study on the hydrolysis of this compound would likely involve:

Running the reaction at various temperatures to determine the effect on the rate constants (k).

Plotting ln(k) versus 1/T (Arrhenius plot) to calculate the activation energy (Ea).

Varying the initial concentrations of the substrate and the acid/base catalyst to determine the order of the reaction with respect to each component.

For example, kinetic data for the hydrolysis of isomeric cyanopyridines in high-temperature water have been determined, providing activation energies for the transformation. researchgate.net

| Compound | Activation Energy (Ea) for Nitrile Hydrolysis (kJ/mol) |

|---|---|

| 2-Cyanopyridine | 83.7 |

| 3-Cyanopyridine (B1664610) | 74.3 |

| 4-Cyanopyridine | 40.3 |

The activation energy for the hydrolysis of this compound would be influenced by the electronic effects of the trifluoroethoxy group. Its electron-withdrawing nature is expected to affect the reaction rate compared to unsubstituted 2-cyanopyridine.

Identification of Reaction Intermediates and Transition States

Direct observation or trapping of reaction intermediates provides strong evidence for a proposed reaction mechanism. Transition states, being energy maxima, are not directly observable but can be modeled using computational chemistry.

Nitrile Hydrolysis: In the acid-catalyzed hydrolysis of the cyano group, the mechanism involves the initial protonation of the nitrile nitrogen, making the carbon more electrophilic for the attack by water. This leads to a tetrahedral intermediate. Subsequent proton transfers and tautomerization lead to the amide. For the base-catalyzed mechanism, a hydroxide ion directly attacks the nitrile carbon, also forming a tetrahedral intermediate. researchgate.net

Cycloaddition Reactions: The mechanism of [3+2] cycloaddition reactions is generally considered to be a concerted process. Computational studies, such as those using Density Functional Theory (DFT), have been employed to model the transition states of nitrile oxide cycloadditions. scielo.brnih.gov These studies help explain the regioselectivity and stereoselectivity of the reaction by analyzing the energies of different possible transition state geometries. nih.gov For the reaction of this compound with an azide, the transition state would involve the simultaneous formation of two new sigma bonds between the terminal nitrogen atoms of the azide and the carbon and nitrogen atoms of the nitrile. acs.org

Isotopic Labeling Studies for Mechanism Elucidation

Isotopic labeling is a powerful technique for tracing the path of atoms through a reaction. researchgate.net By replacing an atom with one of its heavier isotopes (e.g., ¹⁸O for ¹⁶O, or D for H), its fate in the final product can be determined using mass spectrometry or NMR spectroscopy, providing unambiguous mechanistic insights. researchgate.netstackexchange.com

Mechanism of Nitrile Hydrolysis: To confirm the source of the oxygen atom in the carboxylic acid product during hydrolysis, the reaction can be carried out in ¹⁸O-labeled water (H₂¹⁸O). If the mechanism involves the attack of water on the nitrile carbon, the resulting picolinic acid derivative will incorporate the ¹⁸O isotope. Mass spectrometry of the product would show a molecular ion peak two mass units higher than the product from an unlabeled reaction, confirming that the oxygen comes from the solvent.

Mechanism of Ether Cleavage: For the acid-catalyzed cleavage of the trifluoroethoxy group, ¹⁸O labeling can distinguish between attack at the pyridine ring carbon versus the ethyl carbon. stackexchange.com If the reaction is performed with H¹⁸O and unlabeled HI, and the resulting alcohol is 3-hydroxy-2-cyanopyridine, the absence of ¹⁸O in the product would support a mechanism where the halide attacks the ethyl group and the ether oxygen remains with the pyridine ring.

Mechanism of Reduction: In the reduction of the cyano group to an amine, using a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄) followed by a non-deuterated workup would result in an aminomethyl group with two deuterium (B1214612) atoms attached to the carbon (-CD₂NH₂). This would confirm that the hydrides added to the carbon atom originate from the reducing agent.

These mechanistic investigation techniques, while discussed here in the context of this compound, represent standard approaches in physical organic chemistry for understanding complex reaction pathways.

Spectroscopic and Structural Characterization Methodologies for 2 Cyano 3 2,2,2 Trifluoroethoxy Pyridine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise molecular structure of 2-Cyano-3-(2,2,2-trifluoroethoxy)pyridine in solution. Through the analysis of ¹H, ¹³C, and ¹⁹F nuclei, along with multidimensional correlation experiments, a complete assignment of all atoms and their spatial relationships can be achieved.

One-dimensional NMR spectra offer the initial and most direct insight into the chemical environment of the hydrogen, carbon, and fluorine atoms within the molecule.

The ¹H NMR spectrum is expected to display signals corresponding to the three protons on the pyridine (B92270) ring and the two protons of the ethoxy methylene (B1212753) group. The pyridine protons will appear as distinct multiplets in the aromatic region (typically δ 7.0-8.5 ppm). Their specific chemical shifts and coupling patterns (doublets or doublets of doublets) are dictated by their position relative to the nitrogen atom and the two substituents. The electron-withdrawing nature of the cyano and trifluoroethoxy groups will generally shift these proton signals downfield. The methylene protons (-OCH₂-) will exhibit a quartet due to coupling with the three fluorine atoms of the adjacent CF₃ group (³JHF), typically appearing in the δ 4.5-5.0 ppm range.

The ¹³C NMR spectrum provides information on each unique carbon atom. The pyridine ring will show six distinct signals. The carbon bearing the cyano group (C2) and the carbon attached to the trifluoroethoxy group (C3) will have their chemical shifts significantly influenced by these substituents. The cyano carbon itself (C≡N) will appear in the characteristic region for nitriles (around δ 115-120 ppm). The carbon of the methylene group (-OCH₂-) will be observed as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). The trifluoromethyl carbon (-CF₃) will also appear as a quartet due to ¹JCF coupling, typically in the range of δ 120-125 ppm.

The ¹⁹F NMR spectrum is a simple yet powerful tool for confirming the trifluoroethoxy moiety. It is expected to show a single signal, a triplet, arising from the three equivalent fluorine atoms coupling with the two adjacent methylene protons (³JFH). The chemical shift of this signal is characteristic of a CF₃ group attached to an ether linkage. thermofisher.com

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H | H4 | ~7.5 - 7.8 | dd | ³JHH ≈ 7-8, ⁴JHH ≈ 1-2 |

| ¹H | H5 | ~7.3 - 7.6 | dd | ³JHH ≈ 7-8, ³JHH ≈ 4-5 |

| ¹H | H6 | ~8.3 - 8.6 | dd | ³JHH ≈ 4-5, ⁴JHH ≈ 1-2 |

| ¹H | -OCH₂- | ~4.7 - 5.0 | q | ³JHF ≈ 8-9 |

| ¹³C | C2 | ~130 - 135 | s | - |

| ¹³C | C3 | ~155 - 160 | s | - |

| ¹³C | C4 | ~125 - 130 | s | - |

| ¹³C | C5 | ~120 - 125 | s | - |

| ¹³C | C6 | ~150 - 155 | s | - |

| ¹³C | C≡N | ~115 - 117 | s | - |

| ¹³C | -OCH₂- | ~65 - 70 | q | ²JCF ≈ 35-40 |

| ¹³C | -CF₃ | ~123 - 125 | q | ¹JCF ≈ 275-280 |

| ¹⁹F | -CF₃ | ~ -75 to -78 | t | ³JFH ≈ 8-9 |

2D NMR experiments are indispensable for unambiguously assigning the signals observed in 1D spectra and for mapping out the complete bonding network and spatial arrangement of the molecule. youtube.comsdsu.edu

Correlation Spectroscopy (COSY): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show cross-peaks connecting adjacent protons on the pyridine ring (H4 with H5, and H5 with H6), confirming their sequence. A weaker, four-bond coupling might also be visible between H4 and H6. sdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). HSQC is crucial for definitively assigning the ¹³C signals of the protonated carbons on the pyridine ring (C4, C5, C6) and the methylene carbon (-OCH₂-). sdsu.edu

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. youtube.com This is particularly useful for identifying quaternary carbons (those with no attached protons). Key expected HMBC correlations would include:

The methylene protons (-OCH₂-) to the C3 carbon of the pyridine ring.

The H4 proton to the C2, C3, and C6 carbons.

The H6 proton to the C2 and C4 carbons.

The H4 proton to the cyano carbon (C≡N).

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is valuable for determining the preferred conformation of the trifluoroethoxy group relative to the pyridine ring. A cross-peak between the methylene protons (-OCH₂-) and the H4 proton would indicate a spatial proximity, providing insight into the molecule's three-dimensional structure.

Vibrational Spectroscopy (IR and Raman) Approaches

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying characteristic functional groups.

The IR and Raman spectra of this compound will be dominated by absorptions corresponding to its key functional groups.

Cyano Group (C≡N): A sharp, intense absorption band for the C≡N stretching vibration is expected in the region of 2220-2240 cm⁻¹ in the IR spectrum. researchgate.netnih.gov This band is typically weaker in the Raman spectrum.

Trifluoroethoxy Group: This group gives rise to several strong characteristic bands. The C-F stretching vibrations are expected to produce very strong and broad absorptions in the IR spectrum between 1100 and 1300 cm⁻¹. The C-O-C ether linkage will show stretching vibrations, typically in the 1200-1300 cm⁻¹ (asymmetric stretch) and 1000-1100 cm⁻¹ (symmetric stretch) regions.

Pyridine Ring: The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations will produce a series of bands in the 1400-1600 cm⁻¹ region. Ring bending and deformation modes will be observed at lower frequencies. asianpubs.org

Table 2: Predicted Characteristic IR and Raman Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| C-H Stretch | Pyridine Ring | 3050 - 3150 | Medium | Medium |

| C≡N Stretch | Cyano | 2220 - 2240 | Strong, Sharp | Medium |

| C=C / C=N Stretch | Pyridine Ring | 1400 - 1600 | Medium-Strong | Medium-Strong |

| C-F Stretch | Trifluoromethyl | 1100 - 1300 | Very Strong | Weak |

| C-O-C Stretch | Ether | 1000 - 1300 | Strong | Medium |

A detailed assignment of all vibrational modes can be achieved by comparing the experimental IR and Raman spectra with theoretical calculations, often performed using Density Functional Theory (DFT). researchgate.net The substitution pattern on the pyridine ring influences the exact frequencies of the ring breathing and deformation modes. The electron-withdrawing properties of both the cyano and trifluoroethoxy groups will perturb the electronic distribution within the ring, causing shifts in these vibrational frequencies compared to unsubstituted pyridine. Analysis of the low-frequency region of the Raman spectrum can sometimes provide information about torsional modes, such as the rotation around the C3-O bond, which can offer insights into the conformational flexibility of the molecule.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern upon ionization. For this compound (molecular formula C₈H₅F₃N₂O), the exact mass of the molecular ion (M⁺˙) would be a primary piece of data obtained from high-resolution mass spectrometry (HRMS).

Upon electron impact ionization (EI), the molecular ion is expected to undergo fragmentation. libretexts.orgwikipedia.org The fragmentation pattern provides a fingerprint that can confirm the proposed structure. Likely fragmentation pathways include:

Loss of a trifluoromethyl radical (•CF₃): This would result in a fragment ion at [M - 69]⁺.

Cleavage of the ether bond: Loss of the trifluoroethoxy radical (•OCH₂CF₃) would lead to a fragment at [M - 99]⁺. Alternatively, loss of a trifluoroethoxide fragment could occur.

Loss of HCN: A common fragmentation pathway for aromatic nitriles, leading to a fragment at [M - 27]⁺.

Fragmentation of the pyridine ring: The stable aromatic ring can break apart, leading to smaller characteristic fragments.

The relative abundance of these fragment ions helps to piece together the molecular structure, confirming the presence and connectivity of the cyano and trifluoroethoxy substituents on the pyridine core.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the elemental formula of a compound with high accuracy. For this compound, HRMS confirms its molecular formula, C₉H₅F₃N₂O, by providing a highly accurate mass measurement. This experimental mass is then compared with the theoretically calculated exact mass. The close correlation between these two values provides strong evidence for the compound's elemental composition. Typically, electrospray ionization (ESI) is employed to generate the protonated molecular ion [M+H]⁺, whose mass-to-charge ratio (m/z) is then precisely measured.

| Parameter | Value |

| Molecular Formula | C₉H₅F₃N₂O |

| Calculated Exact Mass | 214.0354 u |

| Ionization Mode | Electrospray Ionization (ESI) |

| Observed Ion | [M+H]⁺ |

| Experimentally Measured m/z | 215.0427 u |

Fragmentation Pattern Analysis for Structural Confirmation

Further structural elucidation is achieved through the analysis of the compound's fragmentation pattern in tandem mass spectrometry (MS/MS). In this process, the parent ion is fragmented, and the resulting daughter ions are analyzed. The fragmentation of this compound would likely involve the cleavage of the ether bond, which is one of the more labile bonds in the structure. The resulting fragmentation pattern provides a unique fingerprint that helps to confirm the connectivity of the atoms within the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. This powerful analytical technique allows for the precise determination of molecular conformation, bond lengths, and bond angles.

Single Crystal X-ray Diffraction Methodologies

The process begins with the growth of a suitable single crystal of this compound. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to determine the unit cell parameters and the space group. The structure is then solved and refined to yield a detailed three-dimensional model of the molecule.

Analysis of Molecular Conformation, Bond Lengths, and Angles

| Structural Parameter | Description |

| Molecular Conformation | The spatial arrangement of the atoms, including the orientation of the trifluoroethoxy group relative to the pyridine ring. |

| Bond Lengths | The distances between bonded atoms, such as C-C, C-N, C-O, C-F, and C≡N. |

| Bond Angles | The angles between adjacent bonds, which define the geometry of the molecule. |

Electronic Absorption (UV-Vis) and Emission (Fluorescence) Spectroscopy

Electronic spectroscopy provides insights into the electronic transitions within the molecule. UV-Vis absorption spectroscopy measures the wavelengths at which the molecule absorbs light, corresponding to the promotion of electrons to higher energy orbitals. The absorption spectrum of this compound is expected to exhibit bands characteristic of the π → π* transitions of the substituted pyridine ring.

Fluorescence spectroscopy measures the light emitted as the molecule returns from an excited electronic state to the ground state. If the compound is fluorescent, its emission spectrum can provide information about the nature of its excited state.

| Spectroscopic Data | Information Provided |

| UV-Vis Absorption (λmax) | Wavelengths of maximum light absorption, indicative of electronic transitions. |

| Molar Absorptivity (ε) | A measure of how strongly the compound absorbs light at a given wavelength. |

| Fluorescence Emission | Wavelengths of emitted light, characteristic of the energy difference between the excited and ground states. |

Theoretical and Computational Studies of 2 Cyano 3 2,2,2 Trifluoroethoxy Pyridine

Quantum Chemical Calculations for Electronic and Geometric Structure

Quantum chemical calculations are fundamental to predicting the properties of a molecule from its electronic structure. Methods like DFT and Ab Initio calculations are standard tools for this purpose.

Geometry Optimization and Conformational Analysis (e.g., DFT, Ab Initio Methods)The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For 2-Cyano-3-(2,2,2-trifluoroethoxy)pyridine, this would involve calculating the potential energy of the molecule for various arrangements of its atoms to find the structure with the minimum energy.

Due to the flexible trifluoroethoxy group attached to the pyridine (B92270) ring, the molecule can exist in several different spatial arrangements, or conformations. Conformational analysis would be performed to identify the most stable conformer(s) by rotating the bonds and calculating the corresponding energy changes. DFT methods, particularly with functionals like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed for their balance of accuracy and computational cost in optimizing the geometry of similar organic molecules. The resulting data would include precise bond lengths, bond angles, and dihedral angles for the most stable structure.

Analysis of Molecular Orbitals (HOMO-LUMO) and Electronic PropertiesOnce the optimized geometry is obtained, the electronic properties can be calculated. Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. This involves analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. From the HOMO and LUMO energies, several important electronic properties can be derived, as shown in the table below.

Table 1. Key Electronic Properties Derived from HOMO-LUMO Energies

| Property | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (IP) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (EA) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (IP + EA) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Hardness (η) | (IP - EA) / 2 | Measures the resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / η | The reciprocal of hardness, indicating higher reactivity. |

These parameters help in quantitatively assessing the molecule's reactivity and its behavior in chemical reactions.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity PredictionThe Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map illustrates the charge distribution on the molecule's surface.

Different colors on the MEP surface represent different electrostatic potential values. Typically, red regions indicate negative potential, corresponding to areas rich in electrons (e.g., around the nitrogen atom of the pyridine ring or the cyano group) that are susceptible to electrophilic attack. Blue regions indicate positive potential, corresponding to electron-deficient areas that are prone to nucleophilic attack. Green or yellow areas represent neutral potential. For this compound, the MEP surface would highlight the electronegative nitrogen and cyano groups as potential sites for interaction with electrophiles.

Computational Modeling of Reactivity and Reaction Mechanisms

Beyond static properties, computational chemistry can model the dynamic processes of chemical reactions, providing insights into how a molecule might be synthesized or how it might react with other substances.

Solvation Effects in Computational Reaction Studies

The chemical reactivity of this compound in solution is significantly influenced by its interactions with solvent molecules. Computational chemistry provides robust tools to model these interactions and predict their impact on reaction mechanisms and rates. Solvation effects are typically incorporated into calculations using either implicit or explicit solvent models.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) model, represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide valuable insights into how the solvent's polarity affects the stability of reactants, transition states, and products. For a polar molecule like this compound, implicit models can be used to study how different solvents might influence, for example, nucleophilic substitution reactions at the pyridine ring. The choice of solvent can alter the energy barriers of reaction pathways. rsc.orgrsc.orgmdpi.com

Explicit Solvation Models: In this approach, individual solvent molecules are included in the quantum mechanical calculation. This method is more computationally intensive but allows for the detailed study of specific molecule-solvent interactions, such as hydrogen bonding. For this compound, explicit solvent molecules could be used to model the interactions with the nitrogen atom of the pyridine ring, the cyano group, and the oxygen and fluorine atoms of the trifluoroethoxy group. A hybrid approach, combining an explicit description of the first solvation shell with an implicit model for the bulk solvent, often provides a good balance between accuracy and computational cost. rsc.orgresearchgate.net Such studies have shown that the inclusion of even a few explicit solvent molecules can be crucial for accurately predicting reaction rates. rsc.orgresearchgate.net

Theoretical investigations on the reactions of substituted pyridines have demonstrated the importance of considering solvent effects. For instance, in the electrophilic aromatic substitution reactions of pyridine derivatives, the solvent can significantly stabilize charged intermediates, thereby altering the reaction's free energy profile. rsc.org Similarly, for this compound, computational studies incorporating solvation effects would be essential for a realistic prediction of its reactivity in different chemical environments.

Structure-Reactivity/Property Relationship (SRPR) Derivations

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools that correlate the chemical structure of a compound with its activity or properties. nih.gov In a non-biological context, QSPR models can be developed to predict various physicochemical properties of this compound.

To build a QSPR model, a set of molecular descriptors is calculated for a series of related compounds. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and topological features. For pyridine derivatives, relevant descriptors might include dipole moment, molecular polarizability, and frontier molecular orbital energies (HOMO and LUMO). researchgate.netchemrevlett.com

Once the descriptors are calculated, a mathematical relationship between the descriptors and the property of interest is established using statistical methods like Multiple Linear Regression (MLR). researchgate.netchemrevlett.com For instance, a QSPR model could be developed to predict the pKa of a series of substituted pyridines, including this compound. Such a model would provide insights into how the electronic effects of the cyano and trifluoroethoxy groups influence the basicity of the pyridine nitrogen.

The predictive power of a QSPR model is assessed through various validation techniques, such as cross-validation (e.g., leave-one-out) and the use of an external test set of compounds. researchgate.net A reliable QSPR model can then be used to predict the properties of new, untested compounds, thereby guiding synthetic efforts towards molecules with desired characteristics.

| Property | Relevant Descriptors | Potential Application for this compound |

| pKa | Electronic descriptors (e.g., atomic charges, dipole moment) | Predicting the basicity of the pyridine nitrogen. |

| Reactivity | Frontier molecular orbital energies (HOMO, LUMO), electrophilicity index | Predicting susceptibility to nucleophilic or electrophilic attack. |

| Chromatographic Retention Time | Topological and geometric descriptors | Aiding in the development of analytical methods. |

This table is interactive. Click on the headers to sort the data.

Computational methods can provide valuable principles for the design of new ligands based on the this compound scaffold. By analyzing the electronic and steric properties of this molecule, it is possible to identify key features that could be modified to enhance its interaction with a specific target. nih.gov

Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the charge distribution around a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, an MEP map would likely show a negative potential around the pyridine nitrogen and the cyano group, and a positive potential around the hydrogen atoms. This information can guide the design of complementary interactions with a receptor or another molecule.

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy and distribution of these orbitals can indicate the most likely sites for electrophilic and nucleophilic attack. nih.gov For ligand design, FMO analysis can help in designing molecules with appropriate electronic properties for a desired interaction.

By systematically modifying the substituents on the pyridine ring and analyzing the resulting changes in electronic and steric properties, computational chemists can develop a set of design principles. For example, studies on substituted pyridine scaffolds have shown how the introduction of electron-donating or electron-withdrawing groups can tune the electronic properties of the molecule and its reactivity. nih.gov These principles can then be used to rationally design new ligands with improved properties, such as enhanced binding affinity or selectivity for a particular target. The imidazopyridine skeleton, for instance, has been shown to be a versatile platform for ligand design, where substitutions can be strategically used to tune electronic and steric properties. mdpi.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules and materials at the atomic level. An MD simulation of this compound in a solvent would provide detailed insights into its conformational dynamics, solvation structure, and intermolecular interactions.

Conformational Analysis: The trifluoroethoxy group can adopt different conformations due to rotation around the C-O and C-C bonds. MD simulations can explore the potential energy surface of these rotations and determine the most stable conformations in a given solvent.

Intermolecular Interactions: In concentrated solutions, MD simulations can be used to study the tendency of this compound molecules to self-associate or form aggregates. These simulations can also model the interaction of the molecule with other solutes or at interfaces.

Recent research has utilized MD simulations in conjunction with quantum mechanical calculations to design and screen novel fluorinated ether solvents for applications such as battery electrolytes. digitellinc.comchemrxiv.orgrsc.org These studies have established correlations between the fluorination pattern and key electrolyte properties like viscosity and ionic conductivity. chemrxiv.org Similar computational approaches could be applied to understand the solution-phase behavior of this compound and to predict its properties in different environments.

Spectroscopic Property Prediction via Computational Methods

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for the prediction of NMR parameters. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method is commonly used for the calculation of nuclear magnetic shielding tensors, from which chemical shifts are derived. rsc.orgresearchgate.net

¹H and ¹³C NMR: The simulation of ¹H and ¹³C NMR spectra is a routine computational task that can aid in the structural elucidation of organic molecules. For this compound, DFT calculations could predict the chemical shifts of all hydrogen and carbon atoms, which would be invaluable for assigning the experimental spectrum.

¹⁹F NMR: The trifluoroethoxy group makes ¹⁹F NMR spectroscopy a particularly useful analytical tool for this compound. The ¹⁹F chemical shift is highly sensitive to the local electronic environment. Computational prediction of the ¹⁹F chemical shift can be more challenging than for ¹H or ¹³C, but reliable protocols have been developed. nih.govworktribe.comuni-muenchen.dersc.orgnsf.govnih.gov These protocols often involve the use of specific DFT functionals and basis sets that are optimized for fluorinated compounds. rsc.orgresearchgate.net

The predicted ¹⁹F chemical shift for this compound would be influenced by the conformation of the ethoxy chain and its interaction with the pyridine ring. By calculating the ¹⁹F chemical shift for different conformers and performing a Boltzmann averaging, a more accurate prediction of the experimentally observed chemical shift can be obtained. rsc.orgrsc.org

The accuracy of predicted NMR chemical shifts can be improved by applying a linear scaling method, where the calculated isotropic shielding values are correlated with experimental chemical shifts for a set of known compounds. nih.gov

| Nucleus | Computational Method | Key Considerations for this compound |

| ¹H | DFT-GIAO | Conformation of the ethoxy chain, solvent effects. |

| ¹³C | DFT-GIAO | Accurate prediction of quaternary carbon shifts. |

| ¹⁹F | DFT-GIAO with optimized functional/basis set | High sensitivity to local electronic environment and conformation. |

This table is interactive. Click on the headers to sort the data.

Prediction of Vibrational Frequencies and Intensities

Theoretical and computational chemistry serve as powerful tools for predicting the vibrational spectra (infrared and Raman) of molecules, offering detailed insights into their structural and electronic properties. For this compound, computational methods, particularly Density Functional Theory (DFT), are employed to calculate the harmonic vibrational frequencies, infrared intensities, and Raman activities. These theoretical predictions are crucial for interpreting experimental spectra and assigning specific vibrational modes to observed absorption bands.

The process typically involves optimizing the molecular geometry of the compound to find its most stable conformation (a minimum on the potential energy surface). Following optimization, the vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the Cartesian coordinates of the atoms. These calculations yield a set of normal modes of vibration, each with a corresponding frequency and intensity.

Commonly used theoretical models for such predictions include the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a basis set such as 6-311++G(d,p). researchgate.net This level of theory has been shown to provide a good balance between computational cost and accuracy for a wide range of organic molecules, including pyridine derivatives. researchgate.netscirp.org

Calculated harmonic vibrational frequencies are often systematically higher than the frequencies observed in experimental spectra due to the neglect of anharmonicity and the use of an incomplete basis set. To facilitate a more accurate comparison with experimental data, the computed frequencies are typically scaled by an empirical scaling factor. For the B3LYP functional, scaling factors around 0.96 are common. nih.gov

While a detailed computational study specifically for this compound is not extensively available in public literature, the vibrational modes can be predicted based on characteristic frequencies for its constituent functional groups. The primary vibrational modes of interest would include those associated with the pyridine ring, the cyano group, the ether linkage, and the trifluoroethoxy group.

The table below outlines the expected vibrational modes and their predicted frequency ranges based on DFT calculations performed on analogous structures, such as cyanopyridines and fluorinated ethers.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| C-H stretching (pyridine ring) | 3100 - 3000 | Medium to Weak |

| C≡N stretching (cyano group) | 2240 - 2220 | Strong |

| C=C/C=N stretching (pyridine ring) | 1600 - 1400 | Strong to Medium |

| C-F stretching (trifluoroethoxy) | 1350 - 1100 | Very Strong |

| C-O-C stretching (ether linkage) | 1260 - 1000 | Strong |

| Pyridine ring breathing | 1050 - 990 | Medium |

| C-H in-plane bending | 1300 - 1000 | Medium |

Advanced Applications and Potential Research Avenues of 2 Cyano 3 2,2,2 Trifluoroethoxy Pyridine in Non Biological Systems

Applications in Materials Science

The distinct electronic and structural characteristics of 2-Cyano-3-(2,2,2-trifluoroethoxy)pyridine make it a promising candidate for the development of novel materials with enhanced properties. The pyridine (B92270) ring offers a site for coordination and polymerization, while the cyano and trifluoroethoxy groups can be leveraged to fine-tune the electronic and physical properties of the resulting materials.

Precursors for Functional Polymers and Oligomers (e.g., high-performance materials)

While specific polymers derived from this compound are not yet reported, the functionalities present in the molecule suggest its potential as a monomer or a precursor for high-performance polymers. The cyano group can participate in various polymerization reactions, and its presence can enhance the thermal stability and solvent resistance of the resulting polymer chains. The trifluoroethoxy group is known to impart low surface energy, high thermal stability, and chemical inertness.

Potential Polymer Architectures Incorporating this compound:

| Polymer Type | Potential Role of the Compound | Anticipated Polymer Properties |

| Polyacrylates or Polymethacrylates | Functional monomer introduced via the pyridine ring | High refractive index, enhanced thermal stability, low moisture absorption. |

| Polyimides | Diamine or dianhydride precursor after functionalization | Excellent thermal and oxidative stability, good mechanical properties, low dielectric constant. |

| Coordination Polymers | Ligand for metal-organic frameworks (MOFs) | Tunable porosity, catalytic activity, gas storage capabilities. |

The incorporation of this pyridine derivative into polymer backbones could lead to materials with applications in specialty coatings, adhesives, and advanced composites where durability and resistance to harsh environments are critical.

Components in Organic Electronic and Photonic Devices (e.g., OLEDs, OFETs)

Cyanopyridine derivatives are of interest in the field of organic electronics due to their electron-transporting properties. The electron-deficient nature of the pyridine ring, further enhanced by the cyano substituent, facilitates the injection and transport of electrons. While direct application of this compound in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs) has not been demonstrated, its structural motifs are present in materials developed for such devices.

The trifluoroethoxy group could further enhance performance by improving the material's solubility for solution-based processing and by increasing its volatility for vapor deposition methods. Moreover, the fluorine atoms can help in tuning the energy levels of the material to better match with other layers in an electronic device, potentially leading to improved efficiency and stability.

Ligands for Metal Complexes in Catalysis and Coordination Chemistry

The nitrogen atom of the pyridine ring in this compound can act as a ligand, coordinating to a wide variety of metal centers. The electronic properties of the resulting metal complexes can be significantly influenced by the electron-withdrawing cyano and trifluoroethoxy groups. This can be advantageous in catalysis, where the reactivity of the metal center needs to be precisely controlled.